1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a fused pyrrole and pyridine ring system, which can be substituted at various positions to yield a wide range of derivatives with diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been explored through various routes. One approach involves modifications of the Madelung and Fischer syntheses of indoles, which have been adapted to produce 2-, 3-, and 4-alkyl and -aryl substituted derivatives of 1H-pyrrolo[2,3-b]pyridines . Another method reported the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, which suggests the versatility of the pyrrolopyridine scaffold in generating diverse compounds .
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives has been elucidated using various spectroscopic techniques. For instance, the crystal structure of related compounds, such as 4-(4-methoxyphenyl)-2,6-bis(methylthio)pyridine-3-carbonitrile, has been determined by X-ray diffraction, which provides insights into the stereochemistry and molecular packing of these compounds .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridines exhibit reactivity towards various electrophiles and can undergo reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases, predominantly at the 3-position. They can also form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes when reacted with aldehydes and yield imino derivatives when treated with nitrosobenzene . Additionally, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds has been used to produce new substituted 1H-pyrrolo[2,3-b]pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are influenced by their molecular structure and the nature of substituents. For example, the chromeno[2,3-b]pyridine-3-carbonitriles exhibit keto-enol equilibrium in DMSO solutions, and their enol form is predominant in the solid phase . The electronic and steric effects of substituents can significantly affect the reactivity and stability of these compounds.
Scientific Research Applications
- Specific Scientific Field: Cancer Research
- Summary of the Application: 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), which plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
- Methods of Application or Experimental Procedures: The researchers designed and synthesized a series of 1H-Pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results or Outcomes: In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h significantly inhibited the migration and invasion of 4T1 cells . The IC50 values of 4h for FGFR1–4 were 7, 9, 25 and 712 nM, respectively .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h1-3,5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAQIXNADYAISI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80472605 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
CAS RN |
517918-95-5 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80472605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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